molecular formula C20H17ClN2O2 B11350469 N-(3-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11350469
M. Wt: 352.8 g/mol
InChI Key: ULRXNCUMXSVXLJ-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-methoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting the benzamide intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of N-[(3-chlorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include dichloromethane and dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is investigated for its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
  • N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the chlorophenyl and pyridinyl groups contribute to its binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-10-8-16(9-11-18)20(24)23(19-7-2-3-12-22-19)14-15-5-4-6-17(21)13-15/h2-13H,14H2,1H3

InChI Key

ULRXNCUMXSVXLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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